molecular formula C14H12F3N3 B2696075 N'-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide CAS No. 477864-53-2

N'-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide

Cat. No. B2696075
CAS RN: 477864-53-2
M. Wt: 279.266
InChI Key: SNYDNMJCUTVTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide, commonly known as 'TfNMe', is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes and has been studied extensively for its potential use in the treatment of various diseases. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 1,2,4-Triazolo[1,5-a]pyridines Synthesis : N-(pyridin-2-yl)benzimidamides, including compounds related to N'-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide, were used in the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines. This process involved intramolecular annulation mediated by phenyliodine bis(trifluoroacetate), facilitating a metal-free oxidative N-N bond formation. This method is noted for its efficiency, short reaction time, and high yields (Zheng et al., 2014).

Properties and Applications of Ionic Liquids

  • Ionic Liquid Properties : The compound's derivatives have been studied for their application in ionic liquids, specifically in the context of liquid-liquid equilibrium and the extraction of aromatic hydrocarbons from their mixtures with alkanes. This research explores the potential of these ionic liquids as alternative solvents in extraction processes (Arce et al., 2007).

Pharmaceutical Applications

  • Histone Deacetylase Inhibition : Derivatives of the compound have been investigated for their role as histone deacetylase (HDAC) inhibitors, specifically in the context of cancer treatment. One such derivative, MGCD0103, has shown promise as an anticancer drug due to its selective inhibition of specific HDACs and its effectiveness in blocking cancer cell proliferation (Zhou et al., 2008).

Application in Electrosynthesis

  • Electrochemical Applications : The compound's derivatives have been utilized in electrosynthesis, particularly in the electrochemical reduction of benzaldehyde in ionic liquids. This research has implications for understanding the electrochemical behaviors of similar compounds in various industrial processes (Doherty & Brooks, 2004).

Chemical Structure-Activity Relationship

  • Analgesic Properties Enhancement : Chemical modifications of the pyridine moiety in the compound have been explored to enhance its analgesic properties. This research aims to optimize the biological properties of derivatives, specifically focusing on enhancing specific therapeutic effects (Ukrainets et al., 2015).

properties

IUPAC Name

N'-methyl-N-pyridin-3-yl-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3/c1-18-13(20-12-6-3-7-19-9-12)10-4-2-5-11(8-10)14(15,16)17/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYDNMJCUTVTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.